molecular formula C13H18O2 B12010158 4-(2,5-dimethylphenyl)pentanoic Acid CAS No. 5578-56-3

4-(2,5-dimethylphenyl)pentanoic Acid

Cat. No.: B12010158
CAS No.: 5578-56-3
M. Wt: 206.28 g/mol
InChI Key: KCAYTEGULDUFEJ-UHFFFAOYSA-N
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Description

4-(2,5-dimethylphenyl)pentanoic acid is an organic compound with the molecular formula C13H18O2 It is a derivative of pentanoic acid, featuring a phenyl ring substituted with two methyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethylphenyl)pentanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 2,5-dimethylbenzene with pentanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the mixture for several hours.

Another method involves the Suzuki-Miyaura coupling reaction, where 2,5-dimethylphenylboronic acid is coupled with a suitable pentanoic acid derivative in the presence of a palladium catalyst and a base. This method offers high selectivity and yields under mild conditions .

Industrial Production Methods

Industrial production of this compound often utilizes the Friedel-Crafts alkylation method due to its scalability and cost-effectiveness. The process involves large-scale reactors and continuous flow systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dimethylphenyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of this compound ketone or this compound carboxylic acid.

    Reduction: Formation of 4-(2,5-dimethylphenyl)pentanol.

    Substitution: Formation of nitro, sulfo, or halogen-substituted derivatives of this compound.

Scientific Research Applications

4-(2,5-dimethylphenyl)pentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,5-dimethylphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-phenylpentanoic acid
  • 4-(4-methoxyphenyl)-4-methylpentanoic acid
  • 5-(2,5-dimethoxyphenyl)-5-oxo-pentanoic acid
  • 3-methyl-3-phenylpentanoic acid

Uniqueness

4-(2,5-dimethylphenyl)pentanoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

CAS No.

5578-56-3

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

4-(2,5-dimethylphenyl)pentanoic acid

InChI

InChI=1S/C13H18O2/c1-9-4-5-10(2)12(8-9)11(3)6-7-13(14)15/h4-5,8,11H,6-7H2,1-3H3,(H,14,15)

InChI Key

KCAYTEGULDUFEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)CCC(=O)O

Origin of Product

United States

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